N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine, also known as PMOI-1, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the inhibition of dopamine uptake by the dopamine transporter (DAT). N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine binds to the DAT and blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to the activation of dopamine receptors, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been shown to increase extracellular dopamine levels in the brain, leading to various biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models. N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has also been shown to have reinforcing properties, indicating its potential as a drug of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has several advantages as a research tool. It is a highly pure compound that can be synthesized in large quantities with minimal impurities. It has also been shown to exhibit interesting pharmacological properties, making it a valuable tool for studying dopamine-related disorders. However, N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine also has some limitations. It has been found to have reinforcing properties, which may limit its use in certain experiments. Additionally, its effects on dopamine levels may not accurately reflect the effects of other dopamine-related compounds, making it important to use N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine in conjunction with other research tools.
Direcciones Futuras
There are several future directions for research involving N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine. One potential direction is the development of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is the investigation of the reinforcing properties of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a drug of abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a research tool for studying dopamine-related disorders.
Métodos De Síntesis
The synthesis of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the reaction of 1-propylpiperidin-4-amine with oxirane-2-methanol in the presence of a catalyst. The reaction yields N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a white solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine with minimal impurities, making it a suitable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been found to exhibit interesting pharmacological properties, making it a valuable tool for scientific research. It has been shown to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, leading to an increase in extracellular dopamine levels. This property makes N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIFYYATXSUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.